molecular formula C6H7N3O B14772069 2-Acetylpyrazine oxime

2-Acetylpyrazine oxime

Cat. No.: B14772069
M. Wt: 137.14 g/mol
InChI Key: PGKUDCNZFWEAFG-UHFFFAOYSA-N
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Description

2-Acetylpyrazine oxime is an organic compound that belongs to the class of oximes, which are characterized by the presence of a carbon-nitrogen double bond with an attached hydroxyl group. This compound is derived from 2-acetylpyrazine, a pyrazine derivative known for its nutty and roasted aroma, commonly used in flavoring and fragrance industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetylpyrazine oxime typically involves the reaction of 2-acetylpyrazine with hydroxylamine hydrochloride in the presence of a base. The reaction is carried out in an aqueous or alcoholic medium, often under reflux conditions. The general reaction scheme is as follows:

2-Acetylpyrazine+Hydroxylamine Hydrochloride2-Acetylpyrazine Oxime+HCl\text{2-Acetylpyrazine} + \text{Hydroxylamine Hydrochloride} \rightarrow \text{this compound} + \text{HCl} 2-Acetylpyrazine+Hydroxylamine Hydrochloride→2-Acetylpyrazine Oxime+HCl

Industrial Production Methods

In industrial settings, the synthesis can be optimized using microwave irradiation or solvent-free conditions to enhance yield and reduce reaction time. For example, the use of silica gel as a catalyst under microwave irradiation has been reported to produce oximes efficiently . Another method involves the use of glycine as a catalyst in dimethylformamide, which provides mild reaction conditions and high yields .

Chemical Reactions Analysis

Types of Reactions

2-Acetylpyrazine oxime undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Acetylpyrazine oxime has various applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the flavor and fragrance industry due to its aromatic properties

Mechanism of Action

The mechanism of action of 2-acetylpyrazine oxime involves its ability to form stable complexes with metal ions and its participation in redox reactions. The compound can act as a ligand, coordinating with metal centers, which can influence various biochemical pathways. Additionally, its redox properties enable it to participate in electron transfer reactions, which are crucial in many biological processes .

Comparison with Similar Compounds

Similar Compounds

    2-Acetylpyrazine: The parent compound, known for its flavoring properties.

    Benzaldoxime: Another oxime with similar reactivity but derived from benzaldehyde.

    Acetophenone oxime: Similar structure but derived from acetophenone.

Uniqueness

2-Acetylpyrazine oxime is unique due to its specific aromatic properties and its ability to participate in a wide range of chemical reactions. Its applications in both the flavor industry and scientific research highlight its versatility compared to other oximes .

Properties

IUPAC Name

N-(1-pyrazin-2-ylethylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O/c1-5(9-10)6-4-7-2-3-8-6/h2-4,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGKUDCNZFWEAFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=NC=CN=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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